(2E)-3-(morpholin-4-yl)-2-phenylprop-2-enenitrile
Description
(2E)-3-(morpholin-4-yl)-2-phenylprop-2-enenitrile is an α,β-unsaturated nitrile featuring a morpholine substituent at the β-position and a phenyl group at the α-position. The (2E)-stereochemistry indicates a trans-configuration of the double bond. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound.
Properties
IUPAC Name |
(E)-3-morpholin-4-yl-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-10-13(12-4-2-1-3-5-12)11-15-6-8-16-9-7-15/h1-5,11H,6-9H2/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDAXHHFWRWCAW-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C(/C#N)\C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(morpholin-4-yl)-2-phenylprop-2-enenitrile typically involves the reaction of morpholine with a suitable phenylprop-2-enenitrile precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(morpholin-4-yl)-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-3-(morpholin-4-yl)-2-phenylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(morpholin-4-yl)-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Key Compounds:
(2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (SH-5999, ) Substituent: Dimethylamino (-N(CH₃)₂) at β-position. Impact: The dimethylamino group is electron-donating, increasing electron density at the β-carbon, which may enhance nucleophilic reactivity. The (2Z)-stereochemistry introduces steric hindrance between the phenyl and dimethylamino groups. Synthesis: Prepared via condensation reactions involving nitriles and substituted amines.
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile () Substituent: Chlorophenyl and amino groups. Hydrogen bonding via the amino group may influence crystal packing .
2-((4-Methylphenyl)sulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile () Substituent: Sulfonyl (-SO₂-) and piperazinyl groups. Impact: The sulfonyl group is strongly electron-withdrawing, polarizing the nitrile moiety and increasing electrophilicity.
Comparison with Target Compound :
- The morpholine group in (2E)-3-(morpholin-4-yl)-2-phenylprop-2-enenitrile provides moderate electron donation (via the nitrogen lone pair) and enhanced solubility in polar solvents due to its oxygen atom. Unlike dimethylamino analogs, morpholine’s rigid six-membered ring may reduce conformational flexibility, affecting binding interactions in biological systems.
Physicochemical Properties
Table 1: Comparative Data for Prop-2-enenitrile Derivatives
Notes:
Key Differences :
- Morpholine’s nucleophilicity may require protection/deprotection strategies during synthesis, unlike dimethylamino or sulfonyl groups.
Biological Activity
(2E)-3-(morpholin-4-yl)-2-phenylprop-2-enenitrile is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.
The molecular formula of this compound is C12H14N2O. The compound features a morpholine ring and a phenylprop-2-enenitrile structure, which contribute to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects. The exact mechanisms can vary based on the context of use and the target involved.
Biological Activities
Research has indicated that this compound exhibits several important biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
- Anticancer Properties : There is emerging evidence that this compound could have anticancer effects. Investigations into its action on cancer cell lines have shown potential in inhibiting cell proliferation, although more detailed studies are required to elucidate its efficacy and mechanisms.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.
Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. Results demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study highlighted the need for further investigation into the compound's mechanism of action and potential as a therapeutic agent.
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings indicated that the compound exhibited notable inhibitory effects, suggesting its potential application in developing new antibiotics.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-3-(morpholin-4-yl)-2-phenylenamide | Amide instead of nitrile | Potentially similar but less effective in anticancer activity |
| (2E)-3-(morpholin-4-yl)-2-phenylenol | Hydroxyl group instead of nitrile | Exhibits different reactivity and biological effects |
The structural differences contribute to varying biological activities, highlighting the importance of functional groups in determining pharmacological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
